molecular formula C16H10ClNO4 B5853430 N-(5-chloro-2-hydroxyphenyl)-4-oxochromene-2-carboxamide

N-(5-chloro-2-hydroxyphenyl)-4-oxochromene-2-carboxamide

Cat. No.: B5853430
M. Wt: 315.71 g/mol
InChI Key: MMYVGSLRVFPKLX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-4-oxochromene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of a chloro and hydroxy group on the phenyl ring, along with a carboxamide group, contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-oxochromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the introduction of a carboxamide group through an amide coupling reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-4-oxochromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form dihydrochromene derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include quinone derivatives, dihydrochromene derivatives, and various substituted chromene compounds.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-4-oxochromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(5-chloro-2-hydroxyphenyl)-4-oxochromene-2-carboxamide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-acetamide
  • N-(5-chloro-2-hydroxyphenyl)-benzamide
  • N-(5-chloro-2-hydroxyphenyl)-pyrrolidine-3-carboxamide

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-4-oxochromene-2-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4/c17-9-5-6-12(19)11(7-9)18-16(21)15-8-13(20)10-3-1-2-4-14(10)22-15/h1-8,19H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYVGSLRVFPKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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